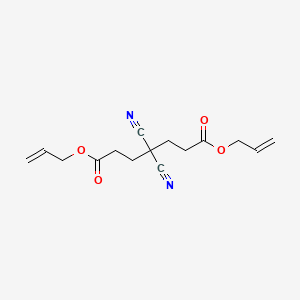
Heptanedioic acid, 4,4-dicyano-, diallyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanedioic acid, 4,4-dicyano-, diallyl ester: is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.3144 . This compound is also known by other names such as heptanedioic acid, 4,4-dicyano-, 1,7-di-2-propen-1-yl ester . It is a derivative of heptanedioic acid where two cyano groups are attached to the fourth carbon atom, and the carboxylic acid groups are esterified with allyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of heptanedioic acid with allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Cyano Group Introduction: The cyano groups can be introduced by reacting the corresponding diacid with a cyano group donor such as cyanogen bromide under controlled conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is then purified through crystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the cyano groups to amino groups.
Substitution: Substitution reactions can occur at the cyano or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Amines.
Substitution Products: Various esters, amides, and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases. Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism by which heptanedioic acid, 4,4-dicyano-, diallyl ester exerts its effects is not well-documented. it is believed to interact with molecular targets through its cyano and ester groups, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Heptanedioic acid, 4,4-dicyano-: Similar structure but without the esterification.
Heptanedioic acid, diallyl ester: Similar ester but without the cyano groups.
Other cyano-substituted diacids: Compounds with cyano groups at different positions on the carbon chain.
Uniqueness: The presence of both cyano and ester groups in the same molecule makes heptanedioic acid, 4,4-dicyano-, diallyl ester unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations.
Propiedades
Número CAS |
7504-74-7 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) 4,4-dicyanoheptanedioate |
InChI |
InChI=1S/C15H18N2O4/c1-3-9-20-13(18)5-7-15(11-16,12-17)8-6-14(19)21-10-4-2/h3-4H,1-2,5-10H2 |
Clave InChI |
GNIQOVYCZKBHMI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)CCC(CCC(=O)OCC=C)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















